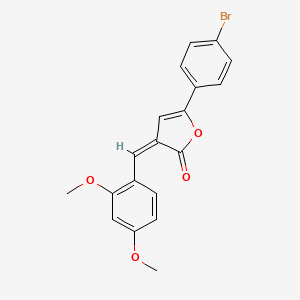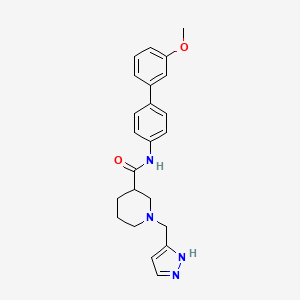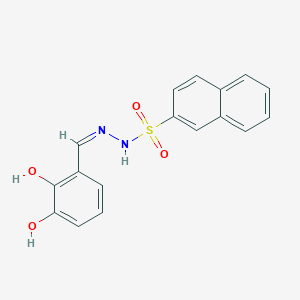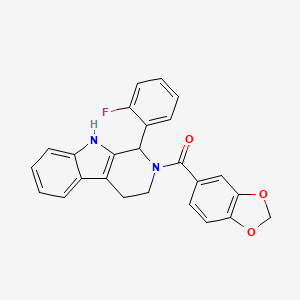
5-(4-bromophenyl)-3-(2,4-dimethoxybenzylidene)-2(3H)-furanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-bromophenyl)-3-(2,4-dimethoxybenzylidene)-2(3H)-furanone, also known as bromophenacyl bromide, is a chemical compound that has been widely used in scientific research. It is a reactive and selective reagent that is commonly used to label and modify proteins, peptides, and other biomolecules.
作用機序
Bromophenacyl bromide is a reactive reagent that can react with nucleophiles such as amino groups on proteins and peptides. The reaction involves the formation of a covalent bond between the target molecule and the 5-(4-bromophenyl)-3-(2,4-dimethoxybenzylidene)-2(3H)-furanonel group. This covalent bond can be reversed by treatment with reducing agents such as dithiothreitol (DTT), which can cleave the bond and regenerate the original amino group.
Biochemical and Physiological Effects:
Bromophenacyl bromide is a potent reagent that can modify proteins and peptides in a selective and irreversible manner. The modification can affect the biochemical and physiological properties of the target molecule, such as its stability, activity, and interaction with other molecules. The modification can also affect the function of the target molecule in vivo, which can provide valuable information about the role of the molecule in biological processes.
実験室実験の利点と制限
Bromophenacyl bromide has several advantages as a labeling and modifying reagent. It is selective and reactive, which allows for specific labeling and modification of target molecules. It is also relatively easy to synthesize and use in a laboratory setting. However, 5-(4-bromophenyl)-3-(2,4-dimethoxybenzylidene)-2(3H)-furanonel bromide has some limitations as well. It can be toxic and hazardous, which requires careful handling and disposal. It can also modify multiple amino groups on a target molecule, which can complicate the interpretation of the results.
将来の方向性
Bromophenacyl bromide has been widely used in scientific research, but there are still many potential applications and future directions for this reagent. Some possible future directions include the development of new labeling and modifying reagents that are more selective and less toxic than 5-(4-bromophenyl)-3-(2,4-dimethoxybenzylidene)-2(3H)-furanonel bromide. Another direction is the use of 5-(4-bromophenyl)-3-(2,4-dimethoxybenzylidene)-2(3H)-furanonel bromide in combination with other reagents and techniques, such as mass spectrometry and fluorescence microscopy, to provide more detailed information about protein structure and function. Finally, the use of 5-(4-bromophenyl)-3-(2,4-dimethoxybenzylidene)-2(3H)-furanonel bromide in vivo could provide valuable information about the role of modified proteins and peptides in biological processes.
合成法
Bromophenacyl bromide can be synthesized by reacting 4-bromobenzoyl chloride with 2,4-dimethoxybenzaldehyde in the presence of a base such as triethylamine. The resulting intermediate is then treated with phosphorus oxychloride to yield the final product. The synthesis of 5-(4-bromophenyl)-3-(2,4-dimethoxybenzylidene)-2(3H)-furanonel bromide is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
Bromophenacyl bromide has been widely used in scientific research as a labeling and modifying reagent. It can be used to selectively label proteins and peptides by reacting with amino groups on the target molecule. The labeled molecule can then be detected and quantified using various analytical techniques such as mass spectrometry and fluorescence spectroscopy. Bromophenacyl bromide can also be used to crosslink proteins and peptides, which can provide valuable information about protein-protein interactions and protein structure.
特性
IUPAC Name |
(3Z)-5-(4-bromophenyl)-3-[(2,4-dimethoxyphenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15BrO4/c1-22-16-8-5-13(17(11-16)23-2)9-14-10-18(24-19(14)21)12-3-6-15(20)7-4-12/h3-11H,1-2H3/b14-9- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGTHYMFIQBUFAQ-ZROIWOOFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C=C2C=C(OC2=O)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)/C=C\2/C=C(OC2=O)C3=CC=C(C=C3)Br)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-5-ethyl-4-hydroxy-4,5-dimethyl-1,3-oxazolidin-2-one](/img/structure/B6002172.png)
![3-{[2-(2-phenylethyl)-4-morpholinyl]methyl}phenol](/img/structure/B6002179.png)
![7-(2,3-dimethoxybenzyl)-2-[(5-methyl-1,3-oxazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6002182.png)
![3-(4-ethoxy-3-methoxyphenyl)-3-[(2-nitrobenzoyl)amino]propanoic acid](/img/structure/B6002185.png)
![3-methyl-N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-N-(3-pyridinylmethyl)benzamide](/img/structure/B6002219.png)
![methyl (2S)-({[6-(2-methoxyphenyl)imidazo[2,1-b][1,3]thiazol-3-yl]carbonyl}amino)(phenyl)acetate](/img/structure/B6002227.png)
![N-(4-iodophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B6002237.png)

![5-{1-[3-(2,4-dioxo-3,4-dihydro-1(2H)-pyrimidinyl)propanoyl]-2-pyrrolidinyl}-N-methyl-2-thiophenecarboxamide](/img/structure/B6002258.png)
![2-[1-(1-isopropyl-4-piperidinyl)-4-(2,3,4-trimethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6002264.png)

![2-[1-(3-methylbutyl)-3-oxo-2-piperazinyl]-N-[4-(4-morpholinyl)benzyl]acetamide](/img/structure/B6002282.png)
![2-(cyclobutylcarbonyl)-7-(3-phenylpropyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6002290.png)
